Lauroscholtzine

5-HT1A Receptor Aporphine Alkaloid Radioligand Binding Assay

Lauroscholtzine (CAS 2169-44-0), also known as N-Methyllaurotetanine, is a naturally occurring aporphine alkaloid. Its core molecular structure features an aporphine skeleton with three methoxy groups and one phenolic hydroxyl group.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 2169-44-0
Cat. No. B1679034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauroscholtzine
CAS2169-44-0
SynonymsN-Methyllaurotetanine;  Lauroscholtzine;  Rogersine;  NSC 247506;  NSC-247506;  NSC247506; 
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC
InChIInChI=1S/C20H23NO4/c1-21-6-5-11-9-17(24-3)20(25-4)19-13-10-16(23-2)15(22)8-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1
InChIKeyZFLRVRLYWHNAEC-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lauroscholtzine (CAS 2169-44-0) for Procurement: Aporphine Alkaloid Reference Standard with Defined 5-HT1A Activity


Lauroscholtzine (CAS 2169-44-0), also known as N-Methyllaurotetanine, is a naturally occurring aporphine alkaloid [1]. Its core molecular structure features an aporphine skeleton with three methoxy groups and one phenolic hydroxyl group [2]. The compound is characterized by its confirmed activity as a serotonin 5-HT1A receptor agonist [3].

Why Lauroscholtzine (2169-44-0) Cannot Be Interchanged with Other Aporphine Alkaloids in Research


Aporphine alkaloids, while structurally related, exhibit markedly divergent receptor binding profiles and functional activities [1]. Substitution with an analog like boldine, nantenine, or liriodenine would introduce confounding variables, as these compounds demonstrate different primary targets (e.g., α-adrenoceptors, 5-HT2A antagonism, or topoisomerase inhibition) rather than the 5-HT1A agonism of Lauroscholtzine [2][3]. Such uncharacterized off-target effects can invalidate experimental results and hinder data reproducibility. Therefore, using the exact compound is critical for studies focused on 5-HT1A receptor mechanisms or comparative pharmacology within the aporphine class.

Quantitative Differentiation of Lauroscholtzine (CAS 2169-44-0) vs. Aporphine Analogs for Scientific Selection


Lauroscholtzine Displays Superior 5-HT1A Binding Affinity Compared to its Demethylated Analog Boldine

In direct competitive radioligand binding assays, Lauroscholtzine demonstrates significantly higher affinity for the human 5-HT1A receptor compared to its close structural analog, boldine [1][2]. The Ki value for Lauroscholtzine is reported as 314 nM, whereas boldine exhibits negligible affinity for this receptor subtype [1][3].

5-HT1A Receptor Aporphine Alkaloid Radioligand Binding Assay

Lauroscholtzine is a 5-HT1A Agonist, Whereas Nantenine Acts as a 5-HT2A Antagonist

Functional characterization reveals a fundamental divergence in serotonergic activity. Lauroscholtzine acts as an agonist at the 5-HT1A receptor [1]. In contrast, the aporphine analog nantenine functions as an antagonist at the 5-HT2A receptor with a reported Ki of 0.4 µM [2]. This agonist/antagonist distinction at different receptor subtypes precludes their interchangeable use.

5-HT2A Receptor Functional Assay Aporphine Alkaloid

Lauroscholtzine Exhibits Anti-inflammatory Activity in Human Neutrophils with an IC50 of 8.36 µM

Lauroscholtzine demonstrates quantifiable anti-inflammatory activity in a functional cellular assay . It inhibits fMLF/cytochalasin B-induced superoxide anion generation in human neutrophils with an IC50 value of 8.36 µM . This provides a specific, measurable endpoint for studies on its anti-inflammatory mechanisms.

Anti-inflammatory Neutrophil Superoxide Anion

Lauroscholtzine Acts as a Competitive Dopamine D1 Receptor Antagonist with an IC50 of 1.65 µM

Beyond its serotonergic activity, Lauroscholtzine has been identified as a competitive antagonist at the dopamine D1 receptor (D1R) [1]. In label-free cell phenotypic assays, it exhibited a micromolar-level antagonistic activity with an IC50 of 1.65 ± 0.20 µM [1]. This polypharmacology profile is distinct from analogs like (±)-N-Methylcoclaurine, which is a selective α2-adrenoceptor antagonist .

Dopamine D1 Receptor Antagonist Aporphine Alkaloid

Lauroscholtzine Demonstrates a Favorable In Vitro Safety Profile with a CC50 of 250 µM in Vero Cells

In cytotoxicity assessments, Lauroscholtzine exhibited a CC50 value of 250 µM against African green monkey Vero cells . This indicates a high selectivity window, as the concentration required for cytotoxicity is >150-fold higher than its anti-inflammatory IC50 (8.36 µM) and >750-fold higher than its 5-HT1A binding Ki (314 nM). This compares favorably to other aporphine alkaloids like dicentrine, which have been reported to exhibit high cytotoxicity in anticancer screens [1].

Cytotoxicity Vero Cells Safety Profile

Lauroscholtzine's Predicted CNS Drug-Like Properties (XLogP 1.17, TPSA 51.16) Offer a Computational Advantage Over More Lipophilic Analogs

Computational physicochemical profiling reveals Lauroscholtzine has favorable drug-like properties for CNS research [1]. It adheres to Lipinski's Rule of Five with zero violations, and its calculated XLogP of 1.17 and topological polar surface area (TPSA) of 51.16 Ų are indicative of good blood-brain barrier permeability potential [1]. In contrast, many aporphine analogs, such as glaucine, are reported to have higher logP values (e.g., >3), suggesting they may have different pharmacokinetic and tissue distribution profiles [2].

Physicochemical Properties Lipinski's Rule of Five Drug-likeness

Key Application Scenarios for Lauroscholtzine (CAS 2169-44-0) Driven by Evidence-Based Differentiation


Serotonergic System Research: 5-HT1A Receptor Agonist Studies

Lauroscholtzine is the optimal choice for in vitro studies focused on the 5-HT1A receptor. Its defined Ki of 314 nM and established agonist function provide a clear baseline for competitive binding assays, functional studies (e.g., cAMP modulation), and structure-activity relationship (SAR) investigations. It is a superior reference standard compared to boldine, which lacks significant 5-HT1A affinity .

Comparative Pharmacology of Aporphine Alkaloids

Use Lauroscholtzine as a key reference compound in panels comparing aporphine alkaloids. Its specific 5-HT1A agonism and D1R antagonism (IC50 = 1.65 µM) provide a distinct multi-target profile that can be contrasted with the 5-HT2A antagonism of nantenine (Ki = 0.4 µM) or the α-adrenoceptor activity of N-methylcoclaurine .

In Vitro Inflammation and Oxidative Stress Models

Lauroscholtzine is suited for research on inflammation in neutrophil-based assays, where it inhibits superoxide anion generation with an IC50 of 8.36 µM . Its low cytotoxicity (CC50 of 250 µM in Vero cells) ensures that observed effects are not due to cell death, making it a reliable tool for studying anti-inflammatory mechanisms in vitro.

CNS Drug Discovery and Physicochemical Profiling

In early-stage CNS drug discovery programs, Lauroscholtzine serves as a valuable tool compound with favorable calculated physicochemical properties (XLogP 1.17, TPSA 51.16 Ų, 0 Lipinski violations) . It can be used to benchmark new aporphine derivatives in assays for permeability (e.g., PAMPA) and metabolic stability, providing a reference point for optimizing CNS drug-like characteristics.

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